1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is a unique compound belonging to the class of bicyclic structures. These structures are known for their rigidity and stability, making them valuable in various fields of scientific research and industrial applications. The compound’s azidomethyl group adds to its reactivity, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that this compound is a bioisostere of ortho-substituted benzene , which suggests that it may interact with a variety of biological targets, depending on the specific functional groups attached to the bicyclic structure.
Mode of Action
It’s known that this compound is synthesized via a catalytic alkene insertion approach . This process involves intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones, supported by a radical relay mechanism .
Biochemical Pathways
Given its structural similarity to ortho-substituted benzene , it’s plausible that this compound could influence a variety of biochemical pathways, depending on the specific functional groups attached to the bicyclic structure.
Pharmacokinetics
Its structural similarity to ortho-substituted benzene suggests that it may have similar pharmacokinetic properties, including potential for absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys.
Result of Action
It’s known that this compound has been incorporated into the structure of fungicides boscalid (basf), bixafen (bayer cs), and fluxapyroxad (basf) to provide saturated patent-free analogs with high antifungal activity .
Action Environment
It’s known that this compound is synthesized via a catalytic process that operates with smi2 loadings as low as 5mol% , suggesting that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of various derivatives. The reaction is often carried out under photochemical conditions using blue LED irradiation at 450 nm, which enables the isolation of the desired bicyclic scaffold in high yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical cycloaddition process. The use of specialized equipment and glassware is necessary to handle the reaction conditions efficiently. The process can be optimized by adjusting solvent conditions, such as using acetonitrile to improve yields .
Chemical Reactions Analysis
Types of Reactions
1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The azidomethyl group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The compound can participate in further cycloaddition reactions to form more complex structures.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Cycloaddition Reactions: Photochemical conditions with blue LED irradiation.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
The major products formed from these reactions include various substituted bicyclic compounds, amines, and more complex polycyclic structures.
Scientific Research Applications
1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
1,2-Disubstituted Bicyclo[2.1.1]hexanes: These compounds are similar in structure but differ in the substitution pattern, which can affect their reactivity and applications.
Bicyclo[1.1.1]pentanes: Another class of rigid bicyclic structures used as bioisosteres in medicinal chemistry.
Uniqueness
1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane is unique due to the presence of the azidomethyl group, which imparts additional reactivity compared to other bicyclic compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-7(2)6-3-8(4-6,12-7)5-10-11-9/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKBWXALLYMFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)CN=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.